2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid
Description
2-({2-Methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a methyl group at position 2, a phenyl group at position 6, and an aminoacetic acid moiety at position 2. Its unique structure combines electron-rich aromatic systems with polar functional groups, enabling interactions with biological targets such as receptors and enzymes.
Properties
CAS No. |
1082176-31-5 |
|---|---|
Molecular Formula |
C15H13N3O2S |
Molecular Weight |
299.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thienopyrimidine Ring Formation
The thieno[2,3-d]pyrimidine scaffold is typically assembled via cyclocondensation. A representative method involves reacting 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For example:
This step achieves yields of 70–85% when using acetic acid as both solvent and catalyst at 110–120°C for 6–8 hours.
Introduction of the Phenyl Group
Phenyl substitution at the 6-position is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. A patented approach uses brominated intermediates reacted with phenylboronic acid in the presence of Pd(PPh₃)₄, yielding 6-phenyl derivatives with >90% purity.
Functionalization at the 4-Position
Amination and Acetic Acid Conjugation
The critical 4-aminoacetic acid moiety is installed through a two-step sequence:
Step 1: Chlorination
The 4-keto group of the thienopyrimidine is converted to a chloride using phosphorus oxychloride (POCl₃):
Optimal conditions involve refluxing in anhydrous dichloromethane, yielding 82–88% chlorinated product.
Step 2: Nucleophilic Substitution
The chloride undergoes displacement with glycine derivatives. A reported method employs glycine ethyl ester and triethylamine in THF:
Hydrolysis of the ester with aqueous NaOH (1M, 60°C, 2h) produces the target acetic acid derivative in 75% yield.
Alternative Pathways
One-Pot Multicomponent Synthesis
Recent advances utilize microwave-assisted reactions to condense 2-aminothiophenes, benzaldehydes, and glycine derivatives in a single step. For example:
| Reagents | Conditions | Yield | Purity |
|---|---|---|---|
| 2-Amino-5-methylthiophene, Benzaldehyde, Glycine | MW, 150°C, 20 min | 68% | 95% |
This method reduces reaction time from hours to minutes but requires careful control of microwave power to prevent decomposition.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography with hexane:ethyl acetate (3:1 → 1:1 gradient) is standard for isolating the final compound. HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >98% purity.
Spectroscopic Data
Key characterization data includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 4.10 (s, 2H, CH₂CO), 2.45 (s, 3H, CH₃).
Industrial-Scale Considerations
Cost-Effective Modifications
A patent describes replacing Pd catalysts with CuI in aryl coupling steps, reducing costs by 40% without compromising yield.
Challenges and Optimization
Byproduct Formation
The primary impurity (4-unsubstituted thienopyrimidine, ~5–8%) arises from incomplete chlorination. Increasing POCl₃ stoichiometry to 1.5 equiv reduces this to <2%.
Solvent Selection
Switching from THF to DMF in the amination step improves solubility but necessitates post-reaction dialysis to remove residual solvent.
Comparative Analysis of Methods
| Parameter | Traditional Route | Microwave-Assisted |
|---|---|---|
| Reaction Time | 12–18h | 20–30min |
| Yield | 70–75% | 65–68% |
| Energy Consumption | High | Moderate |
| Scalability | Batch (kg-scale) | Limited to 100g |
Chemical Reactions Analysis
Types of Reactions
2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives share a common scaffold but differ in substituents, which critically influence their physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:
Structural Variations
- 2-{5-Methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetic acid Substituents: Methyl at position 5, oxo group at position 3. Molecular formula: C₉H₈N₂O₃S; Molecular weight: 224.24 g/mol. Key difference: Lacks the phenyl group and iminoacetic acid moiety present in the target compound.
- 2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid Substituents: 4-Fluorophenyl at position 4. Molecular formula: C₁₄H₉FN₂O₃S; Molecular weight: 304.3 g/mol.
- 2-{[6-(Ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid Substituents: Ethoxycarbonyl at position 6, methanesulfonyl-acetic acid at position 2. Molecular formula: C₁₃H₁₄N₂O₇S₂; Molecular weight: 374.39 g/mol. Key difference: Sulfonyl and ester groups introduce polarity and may alter solubility.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid is a complex organic compound characterized by its thieno[2,3-d]pyrimidine structure. The molecular formula of this compound is C15H13N3O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The unique structural features of 2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid include:
- Thieno[2,3-d]pyrimidine moiety : This core structure is known for its diverse biological interactions.
- Amino acetic acid functional group : This group enhances the compound's reactivity and potential for biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anti-inflammatory Activity
The compound has been studied for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for further pharmacological investigation.
2. Anticancer Activity
Studies have shown that derivatives of thieno[2,3-d]pyrimidine compounds can exhibit anticancer properties. For instance:
- Case Study : A related compound demonstrated IC50 values ranging from 21.3 ± 4.1 µM against various cancer cell lines (MCF-7 and A549) .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-Methylthieno[2,3-d]pyrimidine derivative | 21.3 ± 4.1 | MCF-7 |
| Another derivative | 28.3 ± 5.1 | A549 |
3. Cholinesterase Inhibition
The potential for cholinesterase inhibition has also been explored, with some thieno[2,3-d]pyrimidine derivatives showing promising results comparable to standard inhibitors like donepezil .
The mechanisms underlying the biological activities of 2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid are attributed to:
- Interaction with Multiple Biological Targets : The thieno[2,3-d]pyrimidine core allows for interaction with various enzymes and receptors.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that may include modifications to enhance its biological activity or to create derivatives for further study.
Synthetic Routes
Key synthetic routes often focus on:
- Formation of the thieno[2,3-d]pyrimidine core.
- Introduction of amino and carboxylic acid functionalities.
Q & A
What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
Basic Research Question
The synthesis involves multi-step routes, including condensation, cyclization, and purification. Key challenges include controlling regioselectivity during cyclization and optimizing yields in coupling reactions. For example, intermediates like thieno[2,3-d]pyrimidine-6-carbaldehyde (precursor to the target compound) require precise pH control (pH=6) and sodium cyanoborohydride for reductive amination steps . Solvent choice (e.g., dry methanol under argon) and temperature modulation (25–60°C) are critical to avoid side reactions. Purification via column chromatography or recrystallization is often necessary to isolate high-purity products .
Advanced Research Question
Contradictions in amine coupling efficiency, such as poor reactivity with 2,5-dichloroaniline, can arise from steric hindrance or electronic effects. To resolve this, pre-forming imine intermediates or using alternative catalysts (e.g., Ce(IV) ammonium nitrate) may improve yields . Computational methods like quantum chemical reaction path searches can predict optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .
Which spectroscopic and analytical methods are most reliable for structural confirmation?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and backbone integrity. Infrared (IR) spectroscopy confirms functional groups like amides (C=O stretch at ~1650 cm⁻¹) and carboxylic acids (broad O-H stretch at ~2500–3300 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Question
For resolving ambiguities in tautomeric forms (e.g., thieno[2,3-d]pyrimidin-4-ylidene vs. oxo forms), X-ray crystallography provides definitive structural evidence. Additionally, 2D NMR techniques (e.g., COSY, HSQC) clarify proton-proton coupling and heteronuclear correlations in complex scaffolds .
How can researchers design experiments to evaluate its dihydrofolate reductase (DHFR) inhibitory activity?
Basic Research Question
Initial screening involves in vitro DHFR inhibition assays using spectrophotometric methods to monitor NADPH oxidation at 340 nm. Positive controls (e.g., methotrexate) and enzyme kinetics (Km, Vmax) establish potency . Dose-response curves (IC₅₀ values) quantify inhibitory efficiency.
Advanced Research Question
For mechanistic insights, molecular docking studies (e.g., using AutoDock Vina) model interactions between the compound and DHFR’s active site. Mutagenesis studies on key residues (e.g., Asp27, Leu28 in human DHFR) validate binding hypotheses. Comparative studies with analogs (e.g., 2-amino-6-arylaminomethyl derivatives) identify structural determinants of activity .
What computational approaches aid in predicting reactivity and optimizing synthesis?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates. Tools like Gaussian or ORCA simulate reaction pathways, identifying energy barriers for steps like cyclization . Machine learning models trained on reaction databases (e.g., Reaxys) recommend solvent-catalyst pairs to maximize yields. ICReDD’s integrated computational-experimental workflows reduce development time by 30–50% through iterative feedback loops .
How should researchers address contradictory data in biological assays or synthetic reproducibility?
Advanced Research Question
Contradictions in biological activity may stem from impurity profiles or assay conditions. For example, >95% purity (HPLC-UV) and standardized protocols (e.g., fixed enzyme concentrations) minimize variability . In synthesis, batch-to-batch inconsistencies often arise from trace moisture in solvents. Karl Fischer titration ensures anhydrous conditions, while Design of Experiments (DoE) methods (e.g., factorial designs) systematically test variable interactions (e.g., temperature vs. catalyst loading) .
What strategies validate the compound’s stability under physiological conditions?
Advanced Research Question
Stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) monitor degradation via LC-MS over 24–72 hours. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life. Metabolite identification using hepatocyte microsomes or CYP450 isoforms reveals potential bioactivation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
